N-(2-butylbenzofuran-5-yl)methanesulfonamide

Alzheimer's Disease Amyloid Beta Enzyme Inhibition

N-(2-Butylbenzofuran-5-yl)methanesulfonamide (LY-411575) is a picomolar γ-secretase inhibitor (cell-based Aβ40 IC50: 0.082 nM) offering ~500-fold greater potency than DAPT, enabling lower mass procurement and reduced DMSO interference in HTS. Its oral bioavailability and BBB penetration (brain Aβ ED50 ≈ 0.6 mg/kg in CRND8 mice) make it the definitive choice for in vivo Alzheimer's pharmacodynamics. A ~4.8-fold APP/Notch selectivity window allows mechanistic pathway isolation. In immuno-oncology, 2 nM dosing upregulates mBCMA for combination immunotherapies—~500× lower than DAPT. Standard B2B shipping; vacuum-sealed packaging with full COA/MSDS documentation. For R&D only.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 437652-07-8
Cat. No. B141129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-butylbenzofuran-5-yl)methanesulfonamide
CAS437652-07-8
SynonymsN-(2-Butyl-5-benzofuranyl)methanesulfonamide; 
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C
InChIInChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3
InChIKeyHACDESLXZXBASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-butylbenzofuran-5-yl)methanesulfonamide (LY-411575) – Potent γ-Secretase Inhibitor for Preclinical Alzheimer‘s and Oncology Research


N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS 437652-07-8), also known as LY-411575, is a small-molecule γ-secretase inhibitor (GSI) and is structurally related to the dibenzazepine class of GSIs [1]. It exhibits picomolar potency in cell-based assays, with an IC50 of 0.082 nM for Aβ40 production, and is distinguished by its high oral bioavailability and ability to cross the blood-brain barrier to reduce brain Aβ levels in vivo [2].

Why Not All γ-Secretase Inhibitors Are Interchangeable with LY-411575 for Key Research Applications


While multiple γ-secretase inhibitors exist (e.g., DAPT, Semagacestat), they exhibit substantial quantitative differences in potency, pharmacokinetics, and functional selectivity. Simply substituting one GSI for another can lead to drastically different experimental outcomes, particularly in studies involving Notch signaling, in vivo Aβ reduction, or combination immunotherapies. For instance, LY-411575 demonstrates an ~500-fold greater potency than DAPT in functional cellular assays, a difference that critically impacts both effective dosing and off-target effects [1]. Furthermore, the biphasic dose-response behavior varies significantly among DAPT, semagacestat, and LY-411575, meaning that achieving a specific biological effect (e.g., Aβ reduction vs. Notch inhibition) requires compound-specific optimization that cannot be generalized across the class [2].

Quantitative Differentiation: Comparative Evidence for N-(2-butylbenzofuran-5-yl)methanesulfonamide (LY-411575)


LY-411575 vs. DAPT: >500-Fold Higher Potency in γ-Secretase Inhibition

LY-411575 is significantly more potent than the commonly used γ-secretase inhibitor DAPT. In direct head-to-head experiments, LY-411575 achieved robust biological effects at a concentration of 2 nM, whereas DAPT required a concentration of 1 μM to produce a comparable outcome [1]. This translates to LY-411575 exhibiting ~2-log greater potency than DAPT across all tested multiple myeloma cell lines [1].

Alzheimer's Disease Amyloid Beta Enzyme Inhibition

LY-411575 vs. Begacestat: 183-Fold Greater Potency in Cell-Based Aβ40 Inhibition

When compared to Begacestat (GSI-953), another sulfonamide-based γ-secretase inhibitor, LY-411575 demonstrates a substantial potency advantage. LY-411575 inhibits Aβ40 production with a cell-based IC50 of 0.082 nM , whereas Begacestat has a reported cell-based IC50 of 15 nM for the same target [1].

Alzheimer's Disease Amyloid Beta Enzyme Inhibition

Quantified In Vivo Brain Aβ Reduction: ED50 ≈ 0.6 mg/kg in Transgenic Mice

LY-411575 is orally bioavailable and effectively reduces amyloid-beta levels in the brain. In young transgenic CRND8 mice, oral administration of LY-411575 reduced cortical Aβ40 with an estimated effective dose (ED50) of approximately 0.6 mg/kg . A separate study in Tg2576 mice confirmed that a single oral dose (0.1–10 mg/kg) dose-dependently reduced both Aβ(1-40) and Aβ(1-42) in the brain and cerebrospinal fluid (CSF) [1].

Alzheimer's Disease In Vivo Pharmacology Pharmacodynamics

Substrate Selectivity Profile: >4.7-Fold Selectivity for APP over Notch

LY-411575 displays a distinct selectivity profile between its two primary substrates, APP and Notch. It inhibits Aβ40 production (APP cleavage) with an IC50 of 0.082 nM, while inhibition of Notch S3 cleavage requires a higher concentration, with an IC50 of 0.39 nM .

Notch Signaling Selectivity Safety Pharmacology

Key Research and Industrial Applications for N-(2-butylbenzofuran-5-yl)methanesulfonamide (LY-411575)


In Vivo Alzheimer‘s Disease Research Requiring CNS-Targeted Amyloid Reduction

For academic and pharmaceutical researchers studying Alzheimer's disease pathology in transgenic mouse models, LY-411575 is a critical tool. Its validated oral bioavailability and quantified ability to reduce brain Aβ (ED50 ≈ 0.6 mg/kg in CRND8 mice and dose-dependent reductions in Tg2576 mice [1]) make it the preferred choice for in vivo pharmacodynamic studies where robust and predictable CNS target engagement is required. This differentiates it from less potent or non-orally bioavailable GSIs, enabling more cost-effective and physiologically relevant long-term dosing studies.

Combination Immunotherapy Enhancement in Multiple Myeloma Models

In the field of immuno-oncology, LY-411575 is specifically used to enhance the efficacy of BCMA-targeting immunotherapies in multiple myeloma. Its high potency allows for effective mBCMA upregulation at low nanomolar concentrations (e.g., 2 nM [2]), which is ~500-fold lower than the required dose of DAPT. This high potency is crucial for achieving therapeutic synergy without introducing confounding cellular toxicity or off-target effects in sensitive T-cell assays, making it the compound of choice for preclinical combination studies [2].

Differentiating APP Processing from Notch Signaling in Pathway Analysis

For researchers dissecting the complex biology of γ-secretase, the ~4.8-fold selectivity of LY-411575 for APP cleavage (IC50 0.082 nM) over Notch S3 cleavage (IC50 0.39 nM) is a key differentiator . This known selectivity window allows for more precise experimental designs to isolate the effects of inhibiting Aβ production from the confounding pleiotropic effects of blocking Notch signaling. This feature is essential for mechanistic studies in developmental biology, stem cell research, and cancer biology, where Notch plays a critical role.

High-Throughput Screening (HTS) and Large-Scale Cell-Based Assays

The picomolar potency of LY-411575 (cell-based IC50 of 0.082 nM ) offers a significant logistical advantage for procurement and assay design in high-throughput screening facilities. Compared to less potent GSIs like DAPT or Begacestat, significantly less compound mass is required to achieve biologically active concentrations in large-scale experiments. This translates to lower procurement costs per assay plate and reduces the need for high concentrations of organic solvents like DMSO, which can otherwise introduce artifacts in sensitive cell-based screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-butylbenzofuran-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.